(1S,2S)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol
Description
(1S,2S)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a cyclohexane ring substituted with an amino group and a methoxyethyl group, making it an interesting subject for research due to its unique structural properties.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
(1S,2S)-2-(2-methoxyethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C9H19NO2/c1-12-7-6-10-8-4-2-3-5-9(8)11/h8-11H,2-7H2,1H3/t8-,9-/m0/s1 |
InChI Key |
PYYBPVQMJOOWNO-IUCAKERBSA-N |
Isomeric SMILES |
COCCN[C@H]1CCCC[C@@H]1O |
Canonical SMILES |
COCCNC1CCCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino and methoxyethyl groups.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with specific catalysts to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimization of Yield: Employing optimized reaction conditions to maximize yield and purity.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield cyclohexanone derivatives, while substitution could produce various N-substituted cyclohexanols.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays.
Industry
Material Science: Application in the creation of new materials with specific properties.
Chemical Manufacturing: Use as a building block in the production of other chemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets. These may include:
Enzyme Binding: The compound may bind to enzymes, inhibiting their activity.
Receptor Interaction: It could interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol: A stereoisomer with different biological activity.
Cyclohexanol Derivatives: Compounds with similar structural features but different substituents.
Uniqueness
(1S,2S)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
(1S,2S)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol is a chiral compound characterized by its cyclohexane structure, featuring a hydroxyl group and an amino group attached to a 2-methoxyethyl substituent. Its molecular formula is CHNO, with a molecular weight of 173.25 g/mol. The compound's unique stereochemistry and functional groups make it a subject of interest in medicinal chemistry due to its potential biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially influencing various signal transduction pathways. Preliminary studies suggest that it may inhibit enzyme activity or modulate receptor interactions, which could have implications in treating neurological disorders.
Biological Activity Overview
The compound exhibits several biological activities that are summarized in the following table:
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | May inhibit specific enzyme activities, affecting metabolic pathways. |
| Receptor Modulation | Potentially modulates receptor interactions, influencing signal transduction. |
| Neuroactivity | Preliminary studies indicate possible applications in treating neurological disorders. |
Case Studies and Research Findings
Research on this compound is still in the early stages, but several key findings have emerged:
- Enzyme Interaction Studies : Initial assays have shown that the compound can bind to enzymes involved in neurotransmitter metabolism, suggesting a potential role in neuropharmacology.
- Neuroprotective Effects : A study indicated that this compound may exhibit neuroprotective properties in cellular models of neurodegeneration, although further pharmacological studies are necessary to confirm these effects and elucidate the underlying mechanisms.
- Comparative Analysis with Analogous Compounds : When compared to structurally similar compounds, this compound displayed distinct biological activities due to its unique stereochemistry and functional groups. For example, its interaction profiles differ from those of (1R,2R)-2-((2-Methoxyethyl)amino)cyclohexan-1-ol, highlighting the importance of chirality in biological systems.
Synthesis and Industrial Applications
The synthesis of this compound typically involves several steps including oxidation and reduction reactions using reagents like potassium permanganate and sodium borohydride. In industrial settings, large-scale reactors are utilized to optimize yield and purity through techniques such as crystallization or chromatography.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
